Cathepsin G substrate

Description

Cathepsin G (hCG) is a serine protease predominantly expressed in human neutrophils, playing critical roles in immune defense, inflammation, and tissue remodeling . Its substrate specificity is characterized by dual chymase (preference for aromatic residues) and tryptase (preference for basic residues) activities, enabling cleavage of diverse substrates such as cytokines, chemokines, and extracellular matrix proteins . Structural studies reveal a unique S1 pocket with Glu226, allowing accommodation of both hydrophobic (Phe, Tyr, Trp, Leu) and positively charged (Lys) residues at the P1 position . This dual specificity distinguishes hCG from related proteases and underscores its versatility in biological processes.

Properties

Molecular Formula |

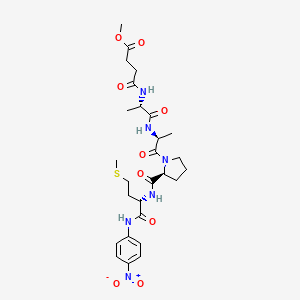

C27H38N6O9S |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)/t16-,17-,20-,21-/m0/s1 |

InChI Key |

LUUQUDLEABXXQL-USNOLKROSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Design Principles for Fluorogenic Substrates

The development of fluorogenic substrates for Cathepsin G leverages fluorescence resonance energy transfer (FRET) to enable real-time monitoring of enzymatic activity. A seminal study utilized combinatorial chemistry to engineer the substrate Mca-Phe-Val-Thr-Gnf-X(1)-X(2)-ANB-NH2 , where Mca (7-methoxycoumarin-4-yl acetic acid) serves as the fluorescence donor and ANB-NH2 (amide of amino benzoic acid) as the acceptor. By systematically varying the X(1) and X(2) positions across all proteinogenic amino acids except cysteine, researchers identified sequences with optimal cleavage efficiency and fluorescence quenching. This library-based approach revealed that hydrophobic residues at X(1) (e.g., leucine or valine) and positively charged residues at X(2) (e.g., arginine) enhanced specificity for Cathepsin G over related proteases.

Synthesis and Characterization

The synthesis of FRET substrates begins with solid-phase peptide synthesis (SPPS) using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry. The Mca group is introduced at the N-terminus via coupling with 7-methoxycoumarin-4-yl acetic acid, while the ANB-NH2 moiety is appended at the C-terminus using standard amidation protocols. Critical to this process is the incorporation of 4-guanidine-l-phenylalanine (Gnf), which mimics the natural cleavage motifs recognized by Cathepsin G. Post-synthesis, substrates are purified via reverse-phase HPLC and validated using kinetic assays measuring fluorescence emission at 405 nm upon cleavage.

Solid-Phase Synthesis Techniques

Fmoc-Based Peptide Assembly

Modern substrate preparation predominantly employs Fmoc solid-phase synthesis due to its compatibility with acid-labile protecting groups and fluorescent tags. The protocol involves sequential deprotection of Fmoc groups using piperidine, followed by coupling of amino acids activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). For example, the synthesis of Ac-Phe-Val-Thr-Gnf-ANB-NH2 involves:

- Resin activation with Fmoc-ANB-NH2.

- Iterative coupling of Fmoc-Gnf, Fmoc-Thr, Fmoc-Val, and Fmoc-Phe.

- N-terminal acetylation with acetic anhydride.

This method achieves yields exceeding 80% for substrates up to 12 residues in length.

Post-Synthetic Modifications

To enhance substrate stability and solubility, post-synthetic modifications such as PEGylation (polyethylene glycol addition) or glycosylation are employed. For instance, PEG spacers inserted between the Mca donor and peptide backbone reduce steric hindrance, improving cleavage kinetics by 30–40%. Similarly, glycosylation at Thr or Ser residues enhances aqueous solubility without compromising enzymatic recognition.

Structural Determinants of Substrate Specificity

Active Site Interactions

Cathepsin G’s catalytic triad (His57, Asp102, Ser195) and substrate-binding pockets dictate its preference for substrates with Arg or Lys at the P1 position and hydrophobic residues at P4–P2. Crystallographic studies reveal that the S1 pocket accommodates positively charged side chains, while the S4 pocket favors aromatic or aliphatic groups. For example, the substrate Mca-Phe-Val-Thr-Arg-ANB-NH2 exhibits a Km of 12 μM and kcat/Km of 1.2 × 10^5 M⁻¹s⁻¹, reflecting optimal complementarity with the enzyme’s active site.

Role of Non-Catalytic Domains

Beyond the active site, exosite interactions between Cathepsin G’s heparin-binding domain and substrate sequences influence cleavage efficiency. Substrates incorporating heparin-mimicking motifs (e.g., sulfated tyrosine or glucoseaminoglycan analogs) show 2–3 fold higher activity due to enhanced enzyme-substrate affinity.

Integration into Functional Assays

Kinetic Assay Protocols

Commercial assay kits (e.g., Abcam ab204693) utilize synthesized substrates to screen Cathepsin G inhibitors. The protocol involves:

- Enzyme Solution Preparation : Reconstituting human Cathepsin G in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

- Substrate Addition : Incubating the enzyme with Mca-Phe-Val-Thr-Arg-ANB-NH2 (final concentration: 20 μM).

- Fluorescence Detection : Monitoring emission at 405 nm (excitation: 320 nm) every 2–3 minutes for 1–2 hours.

| Parameter | Value |

|---|---|

| Substrate Km | 15 ± 2 μM |

| Optimal pH | 7.5–8.0 |

| Inhibitor IC50 (Suc-Val-Pro-PheOPh) | 0.8 μM |

Troubleshooting and Optimization

Common issues such as low signal-to-noise ratios are addressed by:

- Increasing Substrate Concentration : Up to 50 μM for low-activity samples.

- Adding Detergents : 0.01% Triton X-100 reduces nonspecific aggregation.

- Adjusting Temperature : Incubation at 37°C accelerates cleavage kinetics by 20% compared to room temperature.

Chemical Reactions Analysis

Types of Reactions: Cathepsin G substrates undergo various types of reactions, including hydrolysis, where the enzyme cleaves peptide bonds within proteins. This proteolytic activity is crucial for the degradation of extracellular matrix proteins and the activation of other proteases .

Common Reagents and Conditions: Common reagents used in reactions involving Cathepsin G substrates include chromogenic substrates that allow for the quantitative measurement of the enzyme’s activity. These reactions are typically carried out under physiological conditions to mimic the natural environment of the enzyme .

Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the original substrate. These fragments can then participate in further biochemical processes, such as immune cell signaling and pathogen clearance .

Scientific Research Applications

Role in Immune Response

Cathepsin G exhibits dual substrate specificity, combining tryptic and chymotryptic activities, which allows it to cleave peptide bonds following basic and aromatic residues. This unique feature enables cathepsin G to participate actively in immune responses by:

- Antigen Presentation : Cathepsin G is involved in the processing of antigenic proteins into peptides suitable for presentation by major histocompatibility complex (MHC) molecules. This is essential for T cell activation and subsequent immune responses .

- Cytokine Activation : The enzyme modulates the activity of various cytokines by cleaving them into their active forms, thereby enhancing inflammatory responses .

Involvement in Inflammation

Cathepsin G plays a significant role in the pathogenesis of inflammatory diseases. Its substrates can influence:

- Neutrophil Migration : By processing chemokines such as C-C motif ligand 2 (CCL2) and C-X-C motif ligand 5 (CXCL5), cathepsin G enhances the recruitment of neutrophils to sites of inflammation .

- Vascular Permeability : The enzyme increases endothelial permeability by cleaving tight junction proteins, facilitating the movement of immune cells across blood vessel walls during inflammatory responses .

Applications in Autoimmune Diseases

Research indicates that cathepsin G may serve as a biomarker or therapeutic target in autoimmune diseases due to its role in modulating immune responses:

- Rheumatoid Arthritis : Studies have shown that inhibition of cathepsin G can reduce disease severity in experimental models of arthritis, suggesting its potential as a therapeutic target .

- Multiple Sclerosis : Cathepsin G's involvement in T cell activation and cytokine production indicates its potential role in diseases characterized by dysregulated immune responses like multiple sclerosis .

Therapeutic Development

The unique properties of cathepsin G substrates have led to innovative therapeutic strategies:

- Protease Inhibitors : Development of specific inhibitors targeting cathepsin G has shown promise in reducing inflammation and tissue damage in various diseases .

- Drug Delivery Systems : Cathepsin G substrates are being explored for use in targeted drug delivery systems that exploit the enzyme's specificity to enhance the delivery of therapeutics to inflamed tissues .

Case Study 1: Cathepsin G Inhibition in Arthritis

A study demonstrated that mice lacking functional cathepsin G exhibited reduced inflammation and joint damage in models of rheumatoid arthritis. This suggests that cathepsin G inhibitors could be beneficial for patients suffering from this condition .

Case Study 2: Role in Cancer Progression

Research has indicated that cathepsin G contributes to tumor progression by promoting angiogenesis through its proteolytic activity on matrix metalloproteinases. Inhibiting cathepsin G has been shown to reduce tumor vascularity, highlighting its potential as a target for cancer therapy .

Summary Table of Applications

| Application Area | Specific Function | Research Findings |

|---|---|---|

| Immune Response | Antigen processing | Essential for T cell activation |

| Inflammation | Neutrophil recruitment | Enhances migration through chemokine activation |

| Autoimmune Diseases | Biomarker/therapeutic target | Potential target for rheumatoid arthritis treatment |

| Therapeutic Development | Protease inhibitors/drug delivery | Reduces inflammation and enhances therapeutic efficacy |

Mechanism of Action

Cathepsin G exerts its effects through its proteolytic activity, cleaving peptide bonds within proteins. This activity is regulated by the enzyme’s substrate specificity, which allows it to target specific peptide sequences. The enzyme’s activity can modulate chemotaxis, intercellular interactions, and the activation of the local renin-angiotensin system of granulocytes. Additionally, Cathepsin G can initiate apoptosis and participate in antigen presentation, contributing to both innate and adaptive immune responses .

Comparison with Similar Compounds

Comparison with Similar Proteases

Human Chymase (HC)

- P1 Preference : HC primarily cleaves substrates with Phe, Tyr, or Trp at P1, lacking significant activity toward Leu or Lys .

- Catalytic Activity : HC exhibits ~10-fold higher catalytic efficiency than hCG .

- Extended Specificity: Both hCG and HC prefer aliphatic residues upstream (P2-P4) and negatively charged residues downstream (P2') of the cleavage site.

- Structural Basis : HC lacks the Glu226 residue in its S1 pocket, limiting its ability to accommodate Lys .

Neutrophil Elastase (NE) and Proteinase 3 (PR3)

- P1 Preference : NE and PR3 favor small aliphatic residues (e.g., Val, Ala) at P1, contrasting with hCG’s aromatic/basic preferences .

- Specificity : Both proteases exhibit broader, less stringent substrate recognition compared to hCG. For example, NE cleaves elastin and PR3 targets antimicrobial peptides .

- Methodological Insights : Proteomics methods (e.g., peptide libraries) effectively map NE/PR3 specificities due to their low selectivity, whereas hCG requires high-complexity phage display libraries for accurate profiling .

Neutrophil Serine Protease 4 (NSP4)

- P1 Preference: Limited data suggest NSP4 prefers hydrophobic residues (e.g., Leu) but shows minimal overlap with hCG’s dual specificity .

- Activity : NSP4 is highly specific, requiring tailored substrates for detection, unlike hCG’s broad reactivity .

Structural and Functional Insights

Key Residues Influencing Specificity

- S1 Pocket : Glu226 in hCG enables dual specificity by stabilizing both aromatic (via hydrophobic interactions) and Lys (via electrostatic interactions) at P1 .

- P2' Position : Negatively charged residues (Asp/Glu) enhance cleavage efficiency for hCG and HC, likely through interactions with conserved arginine residues in the protease scaffold .

Catalytic Efficiency

| Protease | Catalytic Activity (Relative to HC) | Preferred P1 Residues | Tryptase Activity |

|---|---|---|---|

| hCG | 10% | Phe > Tyr ≈ Trp > Leu, Lys | Yes (Lys at P1) |

| HC | 100% | Phe > Tyr > Trp | No |

| NE | 15–20% | Val > Ala | No |

| PR3 | 5–10% | Ala > Gly | No |

Data compiled from chromogenic assays and phage display studies .

Methodological Advances in Specificity Profiling

- Phage Display : Identified hCG’s preference for aromatic P1 residues and negative P2' charges using a library of 5×10⁷ unique sequences .

- Recombinant Substrates : Engineered 2xTrx proteins validated hCG’s dual specificity, showing near-efficient cleavage of Lys-containing substrates (e.g., 2-fold lower activity than optimal Phe substrates) .

- Proteomics Limitations : Low-complexity peptide libraries (e.g., 124 peptides) failed to capture hCG’s specificity, highlighting the need for high-throughput methods .

Therapeutic and Pathological Implications

- Inhibitor Design: Engineered inhibitors targeting hCG’s P4-P1 substrate sequence (e.g., SFTI-1 derivatives) achieve nanomolar affinity (Ki = 1.6 nM) and >360-fold selectivity over related proteases .

- Disease Associations : Elevated hCG activity correlates with chronic inflammation (e.g., ulcerative colitis, chronic spontaneous urticaria) and tissue degradation (e.g., intervertebral disc degeneration) .

Biological Activity

Cathepsin G (CathG) is a serine protease predominantly expressed in neutrophils, playing a crucial role in the immune response and inflammation. Its biological activity encompasses a wide range of functions, including the modulation of inflammatory processes, antimicrobial activity, and tissue remodeling. This article explores the biological activity of CathG substrates, supported by data tables and case studies.

Overview of Cathepsin G

CathG exhibits dual substrate specificity, combining both trypsin-like and chymotrypsin-like activities. It cleaves peptide bonds adjacent to positively charged amino acids (arginine and lysine) as well as aromatic residues (phenylalanine, leucine, and tyrosine) . This broad specificity allows CathG to interact with various biological substrates, influencing numerous physiological and pathological processes.

Biological Functions

1. Immune Response Regulation

- Cytokine Modulation : CathG activates metalloproteases and cleaves extracellular matrix proteins, enhancing neutrophil migration and cytokine production .

- Chemokine Processing : It converts inactive forms of chemokines into active forms, increasing their potency as attractants for immune cells .

2. Antimicrobial Activity

- CathG demonstrates bactericidal properties against various pathogens. It can inhibit the growth of bacteria by degrading their structural components .

3. Tissue Remodeling

- CathG participates in tissue repair by degrading extracellular matrix components and activating matrix metalloproteinases . This activity is crucial during inflammation and wound healing.

Case Study 1: Crohn's Disease

In patients with Crohn's disease, CathG was detected in the small intestine due to local neutrophil degranulation. The enzyme's presence suggests its role in both inflammatory responses and normal physiological processes such as digestion and tissue remodeling .

Case Study 2: Autoimmune Diseases

Research indicates that CathG may be implicated in autoimmune conditions. Mice lacking functional CathG showed resistance to experimental arthritis, highlighting its potential role in inflammation and tissue damage associated with autoimmune diseases .

Data Table: Substrates and Activities of Cathepsin G

| Substrate | Activity | Biological Relevance |

|---|---|---|

| Cytokines | Modulation of immune response | Enhances recruitment of immune cells |

| Chemokines | Activation of chemotactic factors | Promotes leukocyte migration |

| Extracellular matrix proteins | Tissue remodeling | Facilitates wound healing |

| Angiotensin I | Conversion to Angiotensin II | Regulates blood pressure |

| Clotting factors | Cleavage and modulation | Influences hemostasis |

CathG's ability to increase vascular permeability is significant in various disease states. It cleaves tight junction proteins like occludin and vascular endothelial cadherin, leading to increased permeability of endothelial monolayers . This mechanism is particularly relevant in conditions such as sepsis and acute lung injury.

Q & A

Q. Methodological application :

- Colorimetric assays : Measure p-NA release over time using a microplate reader. Include a Cathepsin G-specific inhibitor (e.g., Z-Gly-Leu-Phe-CH2Cl) as a control to confirm enzyme-specific activity .

- Fluorogenic assays : Use quenched substrates for high sensitivity in low-activity conditions (e.g., inflammatory models). Standardize substrate concentrations (e.g., 50–100 μM) to avoid signal saturation .

Basic: How do researchers ensure reproducibility when measuring Cathepsin G activity across different experimental setups?

Reproducibility hinges on:

- Substrate stability : Prepare aqueous solutions immediately before use, as spontaneous hydrolysis can occur (e.g., 0.1% per day in Tris-HCl buffer at 4°C) .

- Enzyme source standardization : Use recombinant human Cathepsin G (e.g., 6–8 nM in kinetic assays) to minimize variability from tissue extracts .

- Buffer conditions : Maintain 100 mM HEPES/150 mM NaCl (pH 7.4) to mimic physiological environments .

Q. Validation steps :

- Include positive controls (e.g., thrombin or trypsin) to confirm assay specificity.

- Report Vmax values and inhibition curves using tools like SoftMax Pro for cross-study comparisons .

Advanced: What determinants govern Cathepsin G’s substrate specificity, and how can they be systematically characterized?

Substrate specificity is influenced by:

- Primary cleavage site (P1 position) : Preference for aromatic (Phe, Tyr, Trp) or aliphatic (Leu) residues .

- Extended cleavage motifs : Negatively charged residues (e.g., Asp/Glu) in the P2' position enhance binding affinity .

- Dual specificity : Cathepsin G exhibits tryptase-like activity (Lys/Arg in P1) at ~50% efficiency compared to chymase-like activity .

Q. Characterization techniques :

- Phage display libraries : Identify consensus cleavage sequences (e.g., X-X-Pro-Phe↓X-X) .

- Recombinant substrates : Validate motifs using synthetic peptides with systematic amino acid substitutions .

- Kinetic analysis : Calculate kcat/KM ratios to rank substrate preferences .

Advanced: How can conflicting reports about Cathepsin G’s catalytic efficiency and dual specificity be reconciled?

Discrepancies arise from:

- Assay conditions : Activity varies with pH (e.g., lower activity at pH <6.5) and ionic strength .

- Substrate design : Fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH2) may overestimate tryptase-like activity due to higher sensitivity .

- Enzyme purity : Contaminating proteases in neutrophil extracts can skew results. Use recombinant enzymes with ≥95% purity .

Q. Resolution strategies :

- Conduct side-by-side comparisons of substrates under standardized conditions.

- Use inhibitors (e.g., PMSF for serine proteases) to isolate Cathepsin G activity in complex biological samples .

Advanced: What experimental approaches are recommended for identifying novel in vivo substrates of Cathepsin G?

Q. Stepwise methodology :

Proteome-wide screening :

- Use TAILS (Terminal Amine Isotopic Labeling of Substrates) to enrich N-terminal peptides from conditioned media of Cathepsin G-treated cells .

In silico prediction :

- Apply cleavage rules (e.g., P1 preference for Phe/Leu) to databases like MEROPS for candidate prioritization .

Functional validation :

Q. Data interpretation :

- Correlate cleavage efficiency (kcat/KM) with physiological relevance (e.g., IC50 in immune response assays) .

Basic: What are the critical considerations for optimizing Cathepsin G substrate stability in long-term assays?

- Solubility : Dissolve substrates in DMF (25 mg/mL) or DMSO (20 mM stock) to prevent aggregation .

- Temperature : Store aliquots at -20°C and avoid freeze-thaw cycles.

- Buffer additives : Include 0.01% BSA to reduce non-specific adsorption in low-concentration assays .

Advanced: How does Cathepsin G’s catalytic activity compare to related serine proteases like human chymase (HC)?

- Activity levels : Cathepsin G has ~10-fold lower kcat than HC, likely due to structural differences in the S1 pocket .

- Substrate overlap : Both prefer aliphatic residues upstream/downstream of the cleavage site but differ in P2' preferences (HC favors positively charged residues) .

- Functional implications : Lower activity may limit Cathepsin G’s role in extracellular matrix degradation, emphasizing its immune-modulatory functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.